3-Fluoro-4-isopropoxyphenylboronic acid
Overview
Description
3-Fluoro-4-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isopropoxyphenylboronic acid can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C9H12BFO3 and a molecular weight of 198.00 .
Chemical Reactions Analysis
3-Fluoro-4-isopropoxyphenylboronic acid is a reactant involved in various chemical reactions. It is used in the microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions and ruthenium-catalyzed hydrogenation reactions .
Physical And Chemical Properties Analysis
3-Fluoro-4-isopropoxyphenylboronic acid is a solid with a melting point of 112-117 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±30.7 °C .
Scientific Research Applications
Antifungal Activity
3-Fluoro-4-isopropoxyphenylboronic acid shows potential in antifungal applications. A study found that similar fluoro-formylphenylboronic acids were active against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The presence of the fluorine substituent significantly influenced the antifungal activity of these compounds (Borys et al., 2019).
Glucose Sensing
Fluoro-containing phenylboronic acids are being explored for glucose sensing. A 2021 study synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions, indicating potential applications in diabetes management and monitoring (Bao et al., 2021).
Adsorption Mechanism Studies
The adsorption mechanisms of phenylboronic acids, including fluoro analogues, have been investigated using various spectroscopic methods. The type and position of the substituent, like fluorine, strongly influence the geometry of these compounds on nanoparticle surfaces, which is critical for applications in nanotechnology and material sciences (Piergies et al., 2013).
Fluorine Substituents in Boronic Acids
Research on the influence of fluorine substituents on the properties of phenylboronic compounds, including stability, structures, and spectroscopic properties, has significant implications. These insights are vital for applications in organic synthesis, analytical chemistry, and medicinal chemistry, as fluorine atoms can alter the properties of boronic acids (Gozdalik et al., 2017).
Oncology Applications
Phenylboronic acid derivatives, including fluorine-substituted compounds, have been evaluated for their antiproliferative potential in cancer research. They have shown promising results as inducers of apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Safety And Hazards
3-Fluoro-4-isopropoxyphenylboronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
The future directions of 3-Fluoro-4-isopropoxyphenylboronic acid involve its use in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs . These applications suggest that 3-Fluoro-4-isopropoxyphenylboronic acid has potential uses in the development of new pharmaceuticals .
properties
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQJUVWZYJYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584278 | |
Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-isopropoxyphenylboronic acid | |
CAS RN |
480438-54-8 | |
Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.